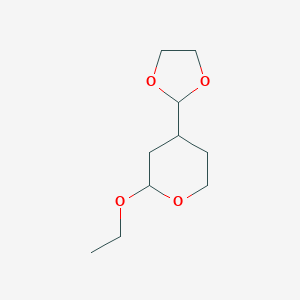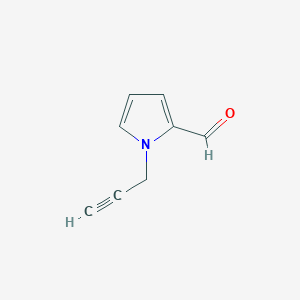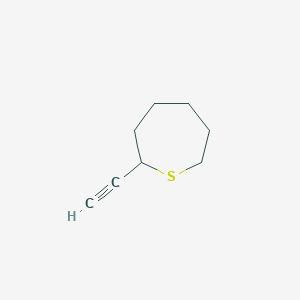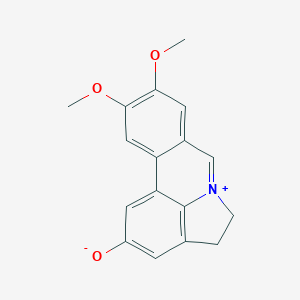
4-(1,3-Dioxolan-2-yl)-2-ethoxyoxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,3-Dioxolan-2-yl)-2-ethoxyoxane, also known as 2-ethoxy-4-(2-oxotetrahydrofuran-3-yl) oxane, is a cyclic ether that has gained attention in the scientific community due to its potential applications in the field of organic chemistry. This compound has a unique structure that makes it a valuable precursor for the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of 4-(1,3-Dioxolan-2-yl)-2-ethoxyoxane is not well understood. However, it is believed that this compound may exert its biological activity by interacting with specific enzymes or receptors in the body.
Biochemical and Physiological Effects:
Limited information is available regarding the biochemical and physiological effects of 4-(1,3-Dioxolan-2-yl)-2-ethoxyoxane. However, it has been reported to exhibit moderate cytotoxicity against cancer cell lines, suggesting its potential as an anti-cancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(1,3-Dioxolan-2-yl)-2-ethoxyoxane in lab experiments is its ease of synthesis and availability. Additionally, this compound can serve as a valuable precursor for the synthesis of various organic compounds. However, limitations of using this compound include its limited solubility in common organic solvents and its potential toxicity.
Orientations Futures
1. Investigation of the biological activity of 4-(1,3-Dioxolan-2-yl)-2-ethoxyoxane against a wider range of cancer cell lines.
2. Synthesis of novel bioactive compounds using 4-(1,3-Dioxolan-2-yl)-2-ethoxyoxane as a starting material.
3. Development of more efficient and environmentally friendly synthesis methods for 4-(1,3-Dioxolan-2-yl)-2-ethoxyoxane.
4. Exploration of the potential use of 4-(1,3-Dioxolan-2-yl)-2-ethoxyoxane in the field of materials science.
Méthodes De Synthèse
The synthesis of 4-(1,3-Dioxolan-2-yl)-2-ethoxyoxane can be achieved through a simple one-pot reaction between ethyl vinyl ether and 2,3-epoxybutane in the presence of a Lewis acid catalyst such as boron trifluoride etherate. The reaction proceeds via an acid-catalyzed ring-opening of the epoxide, followed by intramolecular cyclization to form the desired cyclic ether.
Applications De Recherche Scientifique
4-(1,3-Dioxolan-2-yl)-2-ethoxyoxane has been widely used as a building block in the synthesis of various natural products and pharmaceuticals. For example, it has been used as a key intermediate in the synthesis of the anti-cancer drug paclitaxel. Additionally, this compound has been used as a starting material for the synthesis of various bioactive compounds, including anti-inflammatory agents and antifungal agents.
Propriétés
Numéro CAS |
110257-06-2 |
|---|---|
Formule moléculaire |
C10H18O4 |
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
4-(1,3-dioxolan-2-yl)-2-ethoxyoxane |
InChI |
InChI=1S/C10H18O4/c1-2-11-9-7-8(3-4-12-9)10-13-5-6-14-10/h8-10H,2-7H2,1H3 |
Clé InChI |
KSEIYELAXHWBBD-UHFFFAOYSA-N |
SMILES |
CCOC1CC(CCO1)C2OCCO2 |
SMILES canonique |
CCOC1CC(CCO1)C2OCCO2 |
Synonymes |
2H-Pyran,4-(1,3-dioxolan-2-yl)-2-ethoxytetrahydro-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R)-2-methylspiro[1,3-dioxolane-4,3'-1-azabicyclo[2.2.2]octane]](/img/structure/B34994.png)
![2-(Pyrrolidin-1-yl)benzo[d]thiazole](/img/structure/B34998.png)







![1,4-Phenylenebis[[4-(4-aminophenoxy)phenyl]methanone]](/img/structure/B35016.png)



